molecular formula C24H26ClN5O2S B8452883 1h-Pyrrolo[3,2-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-

1h-Pyrrolo[3,2-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-

Cat. No. B8452883
M. Wt: 484.0 g/mol
InChI Key: QOXOXCCRKJVYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317027B2

Procedure details

To a suspension of 50 mg 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, 36 mg 1-isopropyl-piperidin-4-ylamine hydrochloride and 35 mg bis(2-oxo-3-oxazolidinyl)phosphinic chloride in 1 mL dichloromethane, 77 μl triethylamine were added at room temperature and the mixture was stirred for 16 hours. After removing of the solvent under reduced pressure, the residue was purified by preparative HPLC (C18 reverse phase column, elution with a water/acetonitrile gradient with 0.1% trifluoroacetic acid). The fractions containing the product were evaporated and lyophilized to yield a white residue which was partitioned between 5 mL aqueous 0.1 N sodium hydroxide solution and 5 mL ethyl acetate. The organic layer was washed with additional water and then dried over sodium sulphate. After filtration and removal of the solvent under reduced pressure, a white solid was obtained.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3[C:21]4[C:16](=[N:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]3[C:22](O)=[O:23])[CH:8]=2)=[CH:4][CH:3]=1.Cl.[CH:26]([N:29]1[CH2:34][CH2:33][CH:32]([NH2:35])[CH2:31][CH2:30]1)([CH3:28])[CH3:27].O=C1N(P(Cl)(N2CCOC2=O)=O)CCO1>ClCCl.C(N(CC)CC)C>[CH:26]([N:29]1[CH2:34][CH2:33][CH:32]([NH:35][C:22]([C:14]2[N:13]([CH2:12][C:9]3[CH:8]=[C:7]([C:5]4[S:6][C:2]([Cl:1])=[CH:3][CH:4]=4)[O:11][N:10]=3)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=[O:23])[CH2:31][CH2:30]1)([CH3:28])[CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC2=NC=CC=C21)C(=O)O
Name
Quantity
36 mg
Type
reactant
Smiles
Cl.C(C)(C)N1CCC(CC1)N
Name
Quantity
35 mg
Type
reactant
Smiles
O=C1OCCN1P(=O)(N1C(OCC1)=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
77 μL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
CUSTOM
Type
CUSTOM
Details
After removing of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC (
WASH
Type
WASH
Details
C18 reverse phase column, elution with a water/acetonitrile gradient with 0.1% trifluoroacetic acid)
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to yield a white residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between 5 mL aqueous 0.1 N sodium hydroxide solution and 5 mL ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with additional water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a white solid was obtained

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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